Retagliptin

Overview

Description

Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that has been studied for the treatment of type 2 diabetes mellitus . It works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, leading to improved glycemic control .

Mechanism of Action

- Role : DPP-4 is responsible for the degradation of incretin hormones, such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) .

- Beneficial Effects : By prolonging the half-life of these incretin hormones, Retagliptin enhances insulin secretion and suppresses glucagon release .

- Molecular and Cellular Effects : this compound’s action leads to glucose-dependent increases in insulin secretion and decreases in glucagon levels. These effects contribute to better blood sugar control .

Target of Action

Mode of Action

Result of Action

Biochemical Analysis

Biochemical Properties

Retagliptin plays a significant role in biochemical reactions by inhibiting DPP-4, an enzyme that hydrolyzes the incretin hormone . This inhibition leads to an increase in the plasma concentration of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-like polypeptide (GIP) . These interactions contribute to the regulation of blood glucose levels .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function by increasing the release of insulin in a glucose-dependent manner and decreasing glucagon, thereby reducing blood glucose . In melanocytes, this compound has been shown to induce melanophagy, a process that leads to the clearance of melanosome, a membrane-bound organelle central to the storage and transport of melanin .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to DPP-4, inhibiting the enzyme’s ability to hydrolyze the incretin hormone . This results in an increased plasma concentration of active GLP-1 and GIP, which in turn increases the release of insulin in a glucose-dependent manner and decreases glucagon .

Temporal Effects in Laboratory Settings

It is known that this compound has a stable therapeutic effect, providing stable blood sugar management for diabetic patients .

Metabolic Pathways

This compound is involved in the incretin hormone metabolic pathway . By inhibiting DPP-4, this compound prevents the hydrolysis of the incretin hormone, leading to an increase in the plasma concentration of active GLP-1 and GIP .

Preparation Methods

Synthetic Routes and Reaction Conditions

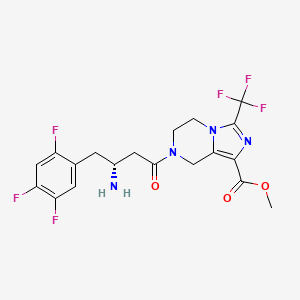

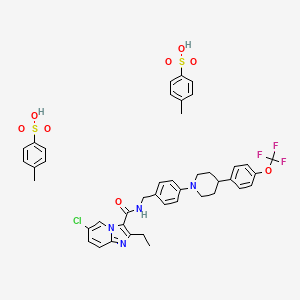

The synthesis of retagliptin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazopyrazine core, introduction of the trifluoromethyl group, and the coupling of the amino acid derivative . The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems . The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Retagliptin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, including this compound acid.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the imidazopyrazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve the use of halogenating agents and nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further studied for their pharmacological properties .

Scientific Research Applications

Retagliptin has several scientific research applications, including:

Comparison with Similar Compounds

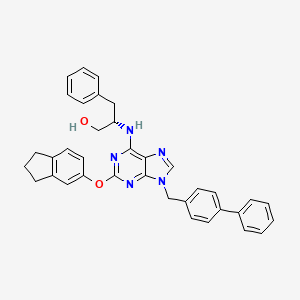

Retagliptin is part of a class of compounds known as DPP-4 inhibitors. Other similar compounds include:

Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.

Vildagliptin: A DPP-4 inhibitor that also targets the incretin hormones.

Alogliptin: A pyromidinedione-based DPP-4 inhibitor.

Saxagliptin: A cyanopyrrolidide compound that inhibits DPP-4.

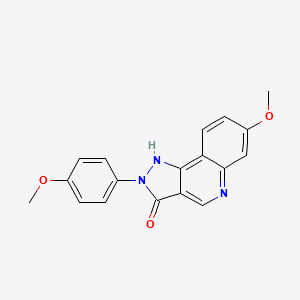

This compound is unique in its specific chemical structure, which includes a trifluoromethyl group and an imidazopyrazine core . This structure contributes to its potency and selectivity as a DPP-4 inhibitor .

Properties

IUPAC Name |

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N4O3/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20/h5,7,10H,2-4,6,8,26H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIAMRXFUJLYEF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174122-54-3 | |

| Record name | Retagliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174122543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RETAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328C4R3P9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)

![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)